N-Methyl-bis-heptafluorobutyramide
Overview
Description
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves the use of perfluorinated acyl fluorides or peroxides as key reagents. For instance, bis(heptafluorobutyryl) peroxide has been used to regioselectively introduce perfluoropropyl groups into furans and thiophenes under mild conditions, suggesting a potential pathway for the synthesis of compounds with similar perfluorinated side chains (Sawada et al., 1986).
Molecular Structure Analysis
The molecular structure of fluorinated compounds and amides can be elucidated using spectroscopic methods and computational chemistry. For example, the molecular structure of N-methyl-S,S-bis(trifluoromethyl)sulfimide was determined through gas electron diffraction and quantum chemical calculations, highlighting the potential approach to analyze the structure of N-Methyl-bis-heptafluorobutyramide (Trautner et al., 2005).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. The synthesis of N-Methyl-bis(trifluoroacetamide) demonstrates the potential reactivity of similar N-methyl-bis-fluorinated amides in acylation reactions, highlighting the reactivity and potential applications of N-Methyl-bis-heptafluorobutyramide in organic synthesis (Donike, 1973).
Physical Properties Analysis
The physical properties of ionic liquids and compounds containing fluorinated groups, such as viscosity, melting point, and thermal stability, can significantly vary based on their molecular structure. Research on ionic liquids with bis(trifluoromethylsulfonyl)imide anion provides insights into the physical behavior of fluorinated compounds, suggesting the importance of molecular design in determining the physical properties of compounds like N-Methyl-bis-heptafluorobutyramide (Zhou et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and solubility, are crucial for understanding the applications and handling of fluorinated compounds. The Lewis acidity and catalytic activity of bis(perfluorocatecholato)silane in aldehyde hydrosilylation highlight the potential chemical reactivity of fluorinated compounds, providing a basis for predicting the behavior of N-Methyl-bis-heptafluorobutyramide in similar contexts (Liberman-Martin et al., 2015).
Scientific Research Applications
1. Acylation with Bis(Acylamides)
N-Methyl-bis(heptafluorobutyramide) is utilized in acylation processes. This compound, along with bis(trifluoroacetamide), has been used for the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The resulting trifluoroacetamides are neutral and volatile, making them suitable for gas chromatographic analysis without the need for evaporation of excess reagent and by-products, which is particularly beneficial for the analysis of very volatile substances (Donike, 1973).
2. Synthesis of Room Temperature Ionic Liquids (RTILs)
N-Methyl-bis(heptafluorobutyramide) is instrumental in the synthesis of room temperature ionic liquids (RTILs). It facilitates the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, leading to high yields of the corresponding salts. This methodology offers a simple route for creating a variety of RTILs (Zhang, Martin, & Desmarteau, 2003).
3. Electrophoretic and Biocompatible Poly(2-oxazoline)s
N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a related compound, is used as an initiator for polymerization of 2-oxazolines. It has demonstrated success in the synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone, which can be coated on stainless steel and hybridized with bioactive glass for electrophoretic deposition (EPD). The biocompatibility of these hybrids is also a point of interest (Hayashi & Takasu, 2015).
4. Degradation Studies in Pharmaceutical Analysis
In pharmaceutical analysis, the degradation of perfluoroacyl derivatives, including heptafluorobutyric anhydride, has been studied with tocainide and its analogues. It was found that stable derivatives of tocainide were formed with heptafluorobutyryl chloride and N-methyl-bis(heptafluorobutyramide), which is significant in understanding the stability and degradation pathways of these compounds (Gyllenhaal et al., 1986).
5. Ionic Liquid-Based Electrolytes in Lithium-Ion Batteries
Advanced ionic liquid-based electrolytes, including N-methyl-N-butylpyrrolidinium bis(trifluoromethanesulfonyl)imide, have been characterized for use in high-performance lithium-ion batteries. These electrolytes demonstrate suitable characteristics such as ionic conductivity, viscosity, electrochemical properties, and lithium-interphase stability, essential for battery applications (Elia et al., 2016).
Safety And Hazards
N-Methyl-bis-heptafluorobutyramide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Future Directions
Although the synthesis and characterization of N-Methyl-bis-heptafluorobutyramide have been extensively studied, there are still areas for improvement and future directions. Acylation with fluorinated bisacylamides is recommended for alcohols, primary and secondary amines as well as for thiols under mild, neutral conditions .
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQYNSPESDDJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F14NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344572 | |
Record name | N-Methyl-bis-heptafluorobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-bis-heptafluorobutyramide | |
CAS RN |
73980-71-9 | |
Record name | N-Methyl-bis-heptafluorobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-bis-heptafluorobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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